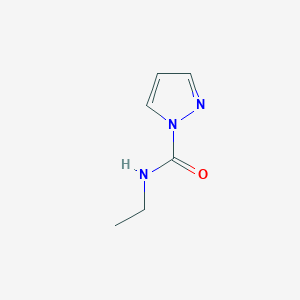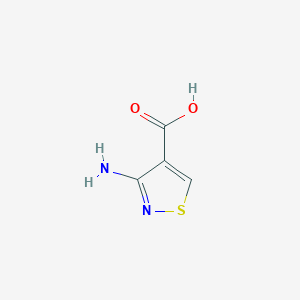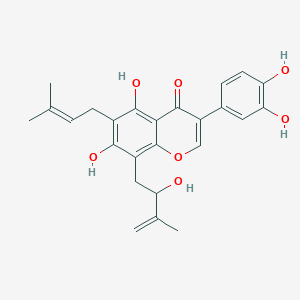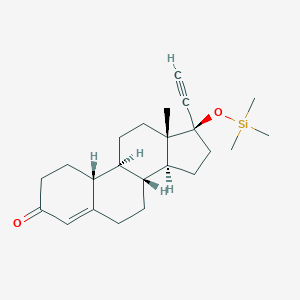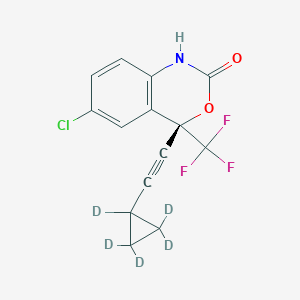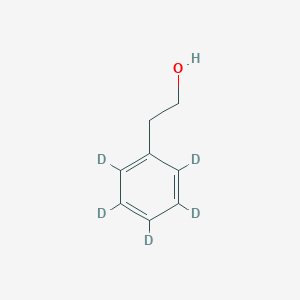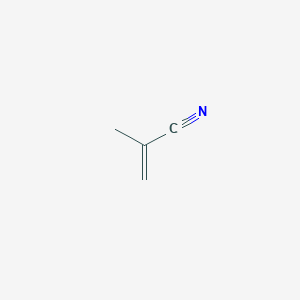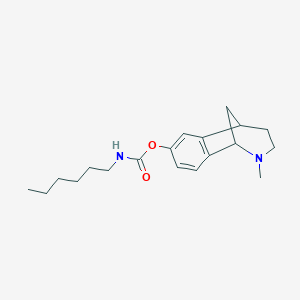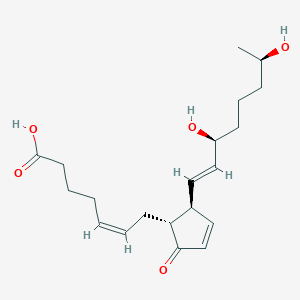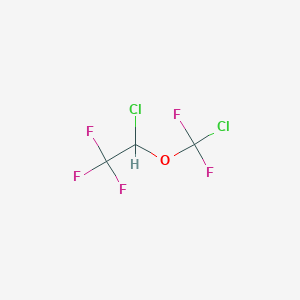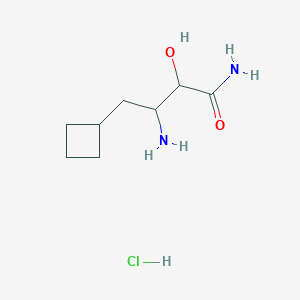
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
Descripción general
Descripción
The compound 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is a derivative of amino acids and cyclobutane, which are known for their potential in pharmaceutical applications. While the specific compound is not directly discussed in the provided papers, related structures and their syntheses are explored, which can provide insights into the properties and potential synthesis of the title compound.
Synthesis Analysis
The synthesis of related cyclobutane derivatives has been demonstrated through various methods. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its 4-hydroxy counterpart involves a [2 + 2]-photocycloaddition reaction, followed by a regioselective ring opening and Hofmann rearrangement . Similarly, the synthesis of a boronated cyclobutanone, which is a precursor to an unnatural amino acid, was achieved through a 2 + 2 cycloaddition using dichloroketene . These methods could potentially be adapted for the synthesis of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can impart significant strain and unique reactivity to the molecule. The all-cis geometry of the hydroxy derivatives of cyclobutane carboxylic acids suggests that the title compound may also exhibit specific stereochemical properties that could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. For example, the C3 nitrogen group function in 3-amino-2,4-dihydroxybutanoic acid derivatives plays a key role in regioselective cyclizations, leading to the formation of functionalized γ-lactones, oxazolidinones, oxazolines, and aziridines . Additionally, 3-aminocyclobut-2-en-1-ones have been shown to undergo substitution reactions at C-2, which could be relevant for the functionalization of the title compound .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride are not directly reported, related compounds provide some context. For instance, the synthesis of 2-substituted 4-hydroxybutanamide derivatives and their evaluation as inhibitors of GABA transport proteins suggest that the title compound may also interact with biological systems and could have potential as a pharmaceutical agent . The synthesis methods and biological evaluations of these related compounds could inform the development and application of the title compound.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Inhibitors of γ-Aminobutyric Acid Transporters : A series of 2-substituted 4-hydroxybutanamide derivatives, which include compounds structurally related to 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, have been synthesized and evaluated for their ability to inhibit GABA transport proteins GAT1-4. These compounds showed promise in in vitro tests and preliminary behavioral studies, evaluating their antinociceptive activity in various tests (Kowalczyk et al., 2013).
Synthesis Processes of Levetiracetam : Research has been conducted on synthesizing levetiracetam, an anticonvulsant drug, using (S)-2-aminobutanamide hydrochloride as a chiral resource. This involves different routes of synthesis, highlighting the versatility of such compounds (Pang Sujuan, 2009).
GABA Uptake Inhibitors : The synthesis of novel substituted 4-hydroxybutanamides and their influence on the activity of GABA transport proteins GAT1-GAT4 has been explored. These compounds, including N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives, have shown potential as murine GAT inhibitors (Kulig et al., 2011).
Anticonvulsant and Antinociceptive Properties
Primary Amino Acid Derivatives : Research on N'-benzyl 2-substituted 2-amino acetamides, similar in structure to 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, demonstrated anticonvulsant activities and pain-attenuating properties. These findings indicate the potential of such compounds in neurological treatments (King et al., 2011).
Development of GABA Transporter Inhibitors : A new series of N-benzyl-4-hydroxybutanamide derivatives has been synthesized, which showed inhibitory potency toward GABA transporters mGAT1-4. Some compounds from this series exhibited significant anticonvulsant activity and antinociception, highlighting their potential therapeutic use in treating neurological disorders (Zaręba et al., 2021).
Anticancer and Antiviral Evaluation
- Squarate-Based Carbocyclic Nucleosides : Compounds structurally similar to 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride have been synthesized and analyzed for their structures and preliminary antitumor and antiviral screening results. This research opens up possibilities for using such compounds as nucleobase substitutes in medicinal chemistry (Lu et al., 2017).
Propiedades
IUPAC Name |
3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOOMVSVQPMDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(C(=O)N)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463000 | |
| Record name | 3-Amino-4-cyclobutyl-2-hydroxybutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride | |
CAS RN |
394735-23-0 | |
| Record name | Cyclobutanebutanamide, β-amino-α-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-cyclobutyl-2-hydroxybutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanebutanamide, β-amino-α-hydroxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



